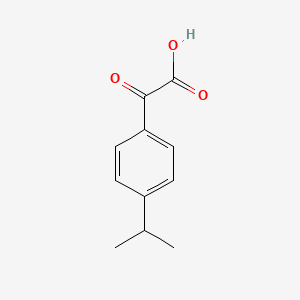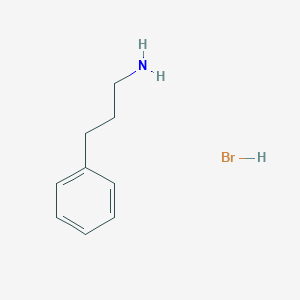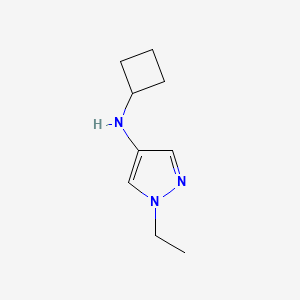![molecular formula C16H24BFN2O4 B12091259 [2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)
[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine moiety, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the development of enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique structural properties allow for the creation of materials with specific characteristics, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of [2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and other biological targets. The piperazine moiety may also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine]: This compound also contains a boronic acid group and a fluorine atom, but differs in its overall structure and reactivity.
[2-Boc-aminomethyl-5-fluorophenyl]boronic acid: This compound is similar in structure but contains a Boc-protected amine group instead of a piperazine moiety.
Uniqueness: The presence of the piperazine moiety in [2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid distinguishes it from other similar compounds. This structural feature may enhance its binding affinity and specificity in biological applications, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C16H24BFN2O4 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
[2-fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-14(18)13(10-12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3 |
Clé InChI |
NASXSBIPHDLQEM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)
![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)




![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)


![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)
